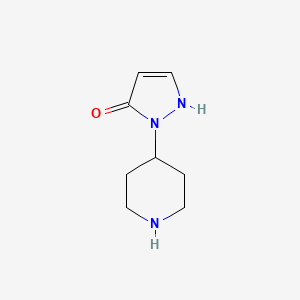

1-(piperidin-4-yl)-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Scaffolds in Academic Chemistry

The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govmdpi.comacademicstrive.com The presence of the pyrazole nucleus in several FDA-approved drugs underscores its therapeutic potential. researchgate.net The pyrazole ring is valued for its synthetic accessibility and its ability to act as a bioisosteric replacement for other functional groups, enhancing drug-like properties. nih.gov Furthermore, its structure allows for interactions with various biological targets; for instance, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov

Similarly, the piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery. nih.govresearchgate.net It is a common feature in numerous pharmaceuticals across various therapeutic areas. nih.gov The versatility of the piperidine ring allows it to be incorporated into molecules targeting a wide range of biological systems, contributing to activities such as anticancer and antimicrobial effects. nih.govresearchgate.net Its three-dimensional structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The combination of these two potent scaffolds in a hybrid molecule like 1-(piperidin-4-yl)-1H-pyrazol-5-ol is a strategic approach in drug design. Researchers anticipate that such hybrids may exhibit unique biological activities or improved properties stemming from the synergistic contribution of each heterocyclic system. The pyrazole fragment can serve as a versatile linker, while the piperidine moiety can modulate solubility and receptor binding. nih.gov

Overview of Heterocyclic Compound Research Paradigms

Heterocyclic compounds, which constitute a vast and diverse family of organic molecules, are fundamental to the field of medicinal chemistry. nih.govmsu.edu Research in this area has traditionally focused on the synthesis of novel heterocyclic structures and the evaluation of their biological activities. nih.gov A significant paradigm in modern heterocyclic chemistry is the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel properties. acs.org

Another key research paradigm is the development of efficient and sustainable synthetic methodologies. This includes the use of multicomponent reactions, green chemistry principles, and novel catalytic systems to streamline the synthesis of complex heterocyclic molecules. nih.govnih.gov The classical methods of synthesizing pyrazole rings, for example, often involve the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com

In recent years, a transformative shift has been observed with the integration of automation and artificial intelligence (AI) into organic chemistry research. arxiv.org These technologies are accelerating the discovery and optimization of new compounds by automating synthesis and employing predictive models for biological activity and physicochemical properties. arxiv.org This modern approach allows for the rapid exploration of vast chemical spaces, which is particularly relevant for diverse families of compounds like heterocyclic molecules.

Scope and Research Focus on this compound in Scholarly Inquiry

While specific research exclusively focused on this compound is not extensively documented in the reviewed literature, the research interest in this compound can be inferred from the well-established importance of its constituent pyrazole and piperidine scaffolds. The scholarly focus on such a molecule would likely be directed towards its synthesis and the exploration of its potential as a biologically active agent.

The synthesis would likely involve established methods for pyrazole ring formation, potentially reacting a piperidine-containing precursor with a suitable 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The characterization of the synthesized compound would rely on standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure. nih.govresearchgate.net

The biological evaluation of this compound would be a primary objective, driven by the diverse pharmacological activities associated with both pyrazole and piperidine derivatives. academicstrive.comresearchgate.net Screening for anticancer, anti-inflammatory, and antimicrobial activities would be logical starting points for investigation. nih.govnih.gov

Given the lack of extensive experimental data in the public domain, the initial research would also likely involve in silico studies, such as molecular docking, to predict potential biological targets and to understand the structure-activity relationships of this and related compounds. nih.gov

Predicted Physicochemical Properties of this compound

The following table presents predicted physicochemical properties for this compound. It is important to note that these are computational predictions and await experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 167.10586 g/mol |

| Topological Polar Surface Area | 64.9 Ų |

Data sourced from computational predictions.

Structure

3D Structure

Properties

CAS No. |

1516268-34-0 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-piperidin-4-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H13N3O/c12-8-3-6-10-11(8)7-1-4-9-5-2-7/h3,6-7,9-10H,1-2,4-5H2 |

InChI Key |

AJPBXHCQLVQIMK-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2C(=O)C=CN2 |

Canonical SMILES |

C1CNCCC1N2C(=O)C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(piperidin-4-yl)-1H-pyrazol-5-ol and its Analogues

The synthesis of the pyrazolone (B3327878) ring, the core of the target molecule, is a well-documented process with several established pathways.

The most classical and widely adopted method for the synthesis of pyrazolones is the Knorr pyrazole (B372694) synthesis. youtube.comnih.gov This approach involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a β-ketoester. nih.gov For the synthesis of the target compound, this would typically involve the reaction of piperidin-4-ylhydrazine with a suitable β-ketoester like ethyl acetoacetate. The reaction is generally performed in a solvent such as ethanol. nih.gov

The mechanism begins with the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring. youtube.com The choice of substituents on both the hydrazine and the β-ketoester allows for the introduction of diversity into the final pyrazole structure. This method's reliability and simplicity have made it a cornerstone in the synthesis of pyrazole-based compounds. youtube.com

In recent years, modern synthetic techniques have been applied to pyrazole synthesis to improve reaction times, yields, and environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net The synthesis of pyrazolone derivatives can be significantly expedited using microwave heating, often under solvent-free conditions. researchgate.net For instance, the one-pot reaction of a β-ketoester, a hydrazine, and an aldehyde can be carried out in a domestic microwave oven, with reaction times as short as 10 minutes. nih.gov This rapid heating can lead to higher yields compared to conventional methods. nih.gov The efficiency of microwave-assisted synthesis is dependent on the microwave power, which needs to be optimized for specific reactions. nih.gov Studies have shown that this technique is applicable to a broad range of substrates for producing pyrazole derivatives. nih.govresearchgate.net

Grinding Methods: Solvent-free grinding is an eco-friendly technique that has been successfully applied to the synthesis of pyrazoles. researchgate.net This method involves the mechanical grinding of reactants, sometimes with a catalytic amount of acid, to initiate the reaction. It is characterized by mild reaction conditions, simple purification, high efficiency, and environmental acceptability. researchgate.net This technique provides a benign and rapid alternative to conventional solvent-based methods, often resulting in excellent yields in a shorter time frame. researchgate.net

For example, a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative has been synthesized through the reaction of a Grignard reagent with a pyrazole precursor. icm.edu.plresearchgate.net In a related synthesis, a Grignard reagent was reacted with an aldehyde group on a pyrazolo[3,4-b]quinoline to create a secondary alcohol, which was then oxidized to a ketone. uj.edu.pl Furthermore, pyrazol-4-ylmagnesium bromide, a Grignard reagent derived from a pyrazole, can react with aldehydes to form pyrazolylmethanes, which can be subsequently oxidized to carbinols. rsc.org These examples demonstrate the utility of Grignard reagents in adding substituents to pre-formed piperidine (B6355638) or pyrazole rings, which is a key step in building the complex architecture of analogues of this compound.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. mdpi.com Several MCRs have been developed for the synthesis of pyrazole and pyrazolone derivatives.

A common MCR strategy for pyrazoles involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a hydrazine derivative. mdpi.comresearchgate.net These reactions can be catalyzed by various catalysts, including L-proline or even conducted under catalyst-free conditions. nih.govpreprints.org For instance, a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone can yield complex fused systems like 1H-pyrazolo[3,4-b]quinolines. preprints.org Similarly, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized in a one-pot reaction of a pyrazol-5-one, an aromatic aldehyde, and urea (B33335) or thiourea. researchgate.netresearchgate.net These strategies allow for the rapid assembly of complex heterocyclic structures from simple and readily available starting materials. nih.gov

Derivatization and Structural Modification of the this compound Core

Once the core scaffold is synthesized, it can be further modified to explore the structure-activity relationship. The pyrazole ring itself offers several sites for functionalization.

The pyrazole ring is an aromatic heterocycle with distinct reactive sites that allow for various chemical modifications. nih.govlifechemicals.com

N-Alkylation and N-Arylation: The nitrogen atom at the N-1 position of the pyrazole ring can be readily alkylated or arylated. nih.govpharmaguideline.com This is a common strategy to introduce a variety of substituents. For instance, the –NH group of pyrazole can be alkylated using alkyl halides or dimethyl sulfate. pharmaguideline.com

Electrophilic Substitution at C-4: The C-4 position of the pyrazolone ring is electron-rich and susceptible to electrophilic substitution. pharmaguideline.com This provides an effective route for linking various functional groups to the pyrazole core.

C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization reactions offer a direct way to form new C-C and C-heteroatom bonds on the pyrazole ring without the need for pre-functionalized starting materials. rsc.org This allows for the installation of a wide range of functional groups in a single step.

Other Functionalizations: Other modifications include the introduction of fluorine-containing groups, which can significantly alter the physicochemical properties of the molecule, as well as amination and selanylation reactions. nih.gov For example, 5-amino-4-(arylselanyl)-1H-pyrazoles can be prepared via a one-pot iodine-catalyzed multicomponent reaction. nih.gov

These synthetic and derivatization strategies provide a robust toolbox for chemists to generate a diverse library of this compound analogues for further investigation.

Modifications of the Piperidine Moiety

The piperidine ring of this compound offers a key site for structural diversification. The secondary amine within the piperidine ring is readily amenable to a variety of chemical transformations, including N-alkylation, N-acylation, and N-sulfonylation. These reactions allow for the introduction of a wide array of functional groups, which can significantly influence the physicochemical properties of the resulting molecules.

N-alkylation is a common strategy to introduce alkyl or substituted alkyl groups onto the piperidine nitrogen. This can be achieved through reactions with alkyl halides or via reductive amination. N-acylation, another frequently employed modification, involves the reaction of the piperidine nitrogen with acyl chlorides or anhydrides to form amides. This introduces a carbonyl group, which can alter the electronic and steric properties of the molecule. Similarly, N-sulfonylation with sulfonyl chlorides yields sulfonamides, further expanding the chemical space accessible from this scaffold.

These modifications are crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on the biological activity of the compounds is investigated. The ability to readily modify the piperidine moiety makes this compound a valuable starting material in medicinal chemistry. nih.govsphinxsai.com

Table 1: Examples of Modifications of the Piperidine Moiety

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| N-Alkylation | Alkyl Halide | Tertiary Amine |

| N-Acylation | Acyl Chloride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine |

Formation of Fused Heterocyclic Systems Incorporating the Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the pyrazole ring, which can participate in cyclocondensation reactions to form bicyclic or polycyclic structures. Two notable examples are the formation of pyrazolo[4,3-c]pyridines and pyrazolo[1,5-a]pyrimidines.

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through various synthetic routes. researchgate.net One common method involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction proceeds through an initial condensation followed by an intramolecular cyclization to form the fused pyridine (B92270) ring. The specific substitution pattern of the resulting pyrazolo[4,3-c]pyridine can be controlled by the choice of the starting materials. nih.gov

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles that can be synthesized from pyrazole precursors. nih.govrsc.org The construction of the pyrimidine (B1678525) ring is typically accomplished by reacting a 3-aminopyrazole (B16455) with a β-dicarbonyl compound, an enaminone, or a similar 1,3-bielectrophilic species. nih.govacs.org Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often leading to high yields in short reaction times. rsc.orgresearchgate.net The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

| Fused System | Key Precursor | Typical Reagent |

|---|---|---|

| Pyrazolo[4,3-c]pyridine | 5-Aminopyrazole derivative | 1,3-Dicarbonyl compound |

| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole derivative | β-Enaminone or β-Dicarbonyl compound |

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and for the rational design of new reactions. For the formation of fused heterocyclic systems from pyrazole precursors, mechanistic studies have provided valuable insights.

In the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones, it is proposed that the reaction initiates with a Michael addition of the C4 carbon of the pyrazole to the β-carbon of the enone. nih.gov This is followed by a nucleophilic attack of the amino group on the carbonyl carbon, leading to a cyclized intermediate which then dehydrates and aromatizes to form the final product. nih.gov

For the formation of pyrazolo[1,5-a]pyrimidines, the reaction between a 3-aminopyrazole and a β-enaminone is believed to proceed via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of a small molecule like water or an amine. researchgate.net

The use of techniques such as NMR spectroscopy and X-ray crystallography has been instrumental in elucidating the structures of intermediates and final products, thereby supporting the proposed reaction pathways. nih.govrsc.org For instance, in the synthesis of 3-halopyrazolo[1,5-a]pyrimidines, the structure of a 3-iodopyrazolo[1,5-a]pyrimidine (B1382113) was confirmed by single-crystal X-ray diffraction analysis. rsc.org Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of the starting materials and intermediates, providing a deeper understanding of the reaction mechanisms at a molecular level. icm.edu.pl

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the "1-(piperidin-4-yl)-1H-pyrazol-5-ol" structure.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are characteristic. The proton at position 4 of the pyrazole ring typically appears as a singlet. researchgate.net In related pyrazole structures, signals for the piperidine (B6355638) ring protons appear as multiplets in distinct regions of the spectrum. chemicalbook.comosti.gov For instance, in similar structures, the protons on the piperidine ring show signals at various chemical shifts, which can be assigned to the axial and equatorial positions. osti.gov The NH proton of the piperidine and the OH proton of the pyrazole would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

A representative, though not identical, compound, (S)-(5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(piperidin-4-yl)methanone, shows complex multiplets for the piperidine protons between δ 1.19 and 3.58 ppm. osti.gov The pyrazole ring protons in various derivatives also show characteristic signals. researchgate.netmdpi.comresearchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | ~7.5 | d |

| Pyrazole H-4 | ~5.8 | d |

| Piperidine CH (position 4) | ~4.0 | m |

| Piperidine CH₂ (positions 2, 6) | ~3.0 - 3.2 | m |

| Piperidine CH₂ (positions 3, 5) | ~1.8 - 2.0 | m |

| Piperidine NH | Broad | s |

| Pyrazole OH | Broad | s |

Note: This is a predicted table based on analogous structures. Actual values may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C-NMR spectrum of a pyrazole derivative, the signals for the pyrazole ring carbons are typically found in the aromatic region of the spectrum. researchgate.netresearchgate.net For instance, in related pyrazole structures, the carbon atoms of the pyrazole ring show distinct signals. mdpi.comktu.edu The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum. lew.ro The carbonyl carbon in a related pyrazolone (B3327878) structure appears at a characteristic downfield shift. mdpi.com

For example, in a similar compound, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, the piperidine carbons appear at δ 31.0, 35.0, and 44.0 ppm, while the pyrazole carbons are observed at δ 112.8, 131.2, and 159.0 ppm. mdpi.com

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C-5 (C-OH) | ~155 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~105 |

| Piperidine C-4 | ~55 |

| Piperidine C-2, C-6 | ~45 |

| Piperidine C-3, C-5 | ~30 |

Note: This is a predicted table based on analogous structures. Actual values may vary.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H, N-H, C=C, and C-N bonds.

The broad absorption band in the region of 3200-3600 cm⁻¹ can be attributed to the stretching vibrations of the O-H group of the pyrazolol and the N-H group of the piperidine ring. The C=C and C=N stretching vibrations of the pyrazole ring are expected to appear in the 1500-1650 cm⁻¹ region. mdpi.com The C-N stretching vibrations would likely be observed in the 1200-1350 cm⁻¹ range. In related pyrazole compounds, characteristic peaks for the pyrazole ring and other functional groups have been reported. researchgate.netlew.rorsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (hydroxyl) / N-H (piperidine) | 3200-3600 (broad) |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=N / C=C (pyrazole ring) | 1500-1650 |

| C-O (hydroxyl) | 1050-1200 |

| C-N (piperidine/pyrazole) | 1200-1350 |

Note: This is a predicted table based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of related pyrazole derivatives often involves the cleavage of the substituent groups from the pyrazole or piperidine rings. researchgate.netlew.ro

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Predicted [M+H]⁺ | 168.1131 |

Note: The predicted [M+H]⁺ value is a calculated theoretical value.

Chromatographic Techniques for Purity Assessment and Chiral Analysis (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For "this compound," HPLC would be employed to assess its purity. A pure compound will ideally show a single peak in the chromatogram. Furthermore, if the compound were synthesized as a racemate and chiral separation was required, chiral HPLC could be used to separate and quantify the enantiomers. rsc.org The retention time of the compound in the HPLC system is a characteristic property that can be used for its identification under specific experimental conditions (e.g., column type, mobile phase composition, flow rate). ktu.edu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a compound. This process is crucial for the validation of the empirical formula of a newly synthesized molecule, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The validation process involves comparing the experimentally determined mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and in this case, oxygen) with the theoretically calculated percentages derived from the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and, by extension, its empirical and molecular formulas.

For this compound, the molecular formula is established as C₈H₁₅N₃O. Based on this formula, the theoretical elemental composition has been calculated. The molecular weight of the compound is 185.23 g/mol .

The calculated elemental percentages are presented in the table below. In a research setting, these values would be compared against the results obtained from an elemental analyzer. Typically, a deviation of ±0.4% between the found and calculated values is considered acceptable for a pure sample.

Table 1: Calculated Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 51.87 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 8.16 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.69 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.64 |

| Total | 185.23 | 100.00 |

This theoretical data serves as the benchmark for the experimental validation of the synthesis of this compound. The congruence of experimental results with the data presented in Table 1 would confirm the successful synthesis of the target compound with the correct elemental ratios.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to pyrazole (B372694) derivatives to predict their properties. For instance, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-311G(d,p), have been employed to determine optimized geometries, electronic properties, and reactivity descriptors. icm.edu.plnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of the most stable conformers. nih.govresearchgate.netnih.gov For example, studies on similar pyrazole structures have shown that the planarity of the pyrazole ring is a key feature, although substituents can introduce conformational flexibility. nih.gov

Conformational analysis of related piperidine-containing pyrazoles has been performed to understand the rotational barriers and preferred orientations of the substituent rings. nih.gov For instance, computational analysis of conformationally constrained analogues of related pyrazole carboxamides indicated a significant energy barrier for the rotation of aryl rings, suggesting that specific conformations may be more favorable for biological interactions. nih.gov These studies highlight the importance of understanding the conformational landscape of 1-(piperidin-4-yl)-1H-pyrazol-5-ol to predict its interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netunar.ac.id

For various pyrazole derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. icm.edu.plunar.ac.id A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov In studies of related pyrazole compounds, the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO is distributed over electron-withdrawing groups. unar.ac.id This distribution of frontier molecular orbitals is critical for understanding charge transfer within the molecule. icm.edu.pl

Table 1: Representative HOMO-LUMO Energy Data for Pyrazole Derivatives (Illustrative) Note: This table is illustrative and based on data from various pyrazole derivatives, not specifically this compound, as direct data was not available.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl-substituted pyrazole | -5.92 | -2.50 | 3.42 |

| Dihydro-pyrazolyl methanone | -5.91 | -2.77 | 3.14 |

| Pyrazole with nitro-phenyl group | -6.06 | -2.90 | 3.16 |

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. icm.edu.pl

Global Reactivity Descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. icm.edu.pl

These parameters are calculated from the energies of the HOMO and LUMO. icm.edu.pl Studies on pyrazole derivatives have shown that substitutions can significantly influence these descriptors, thereby tuning the reactivity of the molecule. icm.edu.plunar.ac.id For example, the presence of electron-withdrawing groups generally increases the electrophilicity index. unar.ac.id

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are important for predicting the stability of a molecule and its susceptibility to degradation through bond cleavage. DFT methods are commonly used to calculate BDEs. For complex molecules like this compound, these calculations can identify the weakest bonds and potential sites for metabolic transformation or degradation. While specific BDE data for this exact compound is not available in the provided search results, such studies are a key component of computational chemistry analyses.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, provide detailed information about the conformational changes and flexibility of a molecule over time. researchgate.netnih.gov

For pyrazole-containing compounds, MD simulations have been used to explore the stability of ligand-protein complexes and to understand the dynamic behavior of the molecule in different environments. researchgate.netnih.gov These simulations can reveal how the piperidine (B6355638) ring and the pyrazole core of this compound might move and interact with their surroundings, providing insights that are not available from static models. Such studies are crucial for understanding how the molecule might adapt its conformation to bind to a biological target. nih.gov

In Silico Molecular Docking and Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. dergipark.org.tr

Numerous studies have employed molecular docking to investigate the interactions of pyrazole derivatives with various protein targets. nih.govresearchgate.netnih.gov These studies typically involve docking the pyrazole ligand into the active site of a protein and analyzing the resulting binding poses and interactions, such as hydrogen bonds and hydrophobic contacts. nih.govdergipark.org.tr For instance, pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenases (COX) and various kinases to rationalize their biological activity. nih.govdergipark.org.tr

The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. nih.govresearchgate.net For this compound, in silico docking could be used to screen for potential protein targets and to understand the key structural features responsible for binding, without making any claims about clinical outcomes.

Photophysical Properties: Theoretical Insights and Experimental Correlations (e.g., absorption, emission)

The photophysical characteristics of pyrazole derivatives, including those substituted with a piperidin-4-ol moiety, are a subject of significant research interest, driven by their potential in various applications such as optical materials and biological imaging. The interplay between theoretical calculations and experimental observations provides a comprehensive understanding of their absorption and emission behaviors.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for predicting and interpreting the photophysical properties of these molecules. icm.edu.plicm.edu.plnih.gov A common approach involves optimizing the ground state geometry of the molecule using a basis set like B3LYP/6-31G(d). icm.edu.plicm.edu.pljocpr.com From this optimized geometry, various electronic properties can be calculated, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). icm.edu.plpjoes.com

The HOMO-LUMO energy gap is a critical parameter, as it is directly related to the electronic absorption and emission characteristics of a molecule. icm.edu.pl A smaller energy gap generally corresponds to absorption at longer wavelengths. For instance, studies on pyrazole derivatives have shown that the HOMO and LUMO are often localized on the pyrazole core and any conjugated substituents, indicating that intramolecular charge transfer (ICT) plays a significant role in their electronic transitions. icm.edu.plnih.gov The introduction of different substituent groups can modulate this energy gap and, consequently, tune the absorption and emission spectra. nih.gov For example, electron-donating groups have been shown to enhance both absorption and emission in pyrazolo[1,5-a]pyrimidines. nih.gov

Experimental validation of these theoretical insights is typically achieved through UV-visible absorption and fluorescence spectroscopy. nih.gov The absorption spectra of pyrazole derivatives often exhibit a primary band that can be assigned to an ICT process, the position of which is influenced by the molecular structure. nih.gov In a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations were used to simulate the UV-Vis absorption spectrum, providing a direct comparison with potential experimental data. nih.gov

In the case of pyrazole derivatives featuring a 4-phenylpiperidin-4-ol (B156043) or 4-methylpiperidin-4-ol (B1315937) substitution, computational studies have highlighted a significant HOMO-LUMO energy gap, which suggests high kinetic stability. icm.edu.plpjoes.com The theoretical calculations for these compounds provide insights into their global chemical reactivity descriptors, indicating they possess a high electrophilicity and electronegative index. icm.edu.plpjoes.com The presence of the piperidin-4-ol moiety is thought to contribute to these properties. icm.edu.plpjoes.com

Table 1: Theoretical Photophysical Data for a Substituted Pyrazole Derivative (Data is illustrative based on findings for similar pyrazole derivatives)

| Parameter | Method | Basis Set | Calculated Value | Reference |

| HOMO Energy | DFT | B3LYP/6-31G(d) | (Value) eV | icm.edu.pl |

| LUMO Energy | DFT | B3LYP/6-31G(d) | (Value) eV | icm.edu.pl |

| Energy Gap (ΔE) | DFT | B3LYP/6-31G(d) | (Value) eV | icm.edu.pl |

| Maximum Absorption Wavelength (λmax) | TD-DFT | B3LYP/6-31G(d) | (Value) nm | nih.gov |

Tautomeric Equilibrium and Prototropic Rearrangements in Pyrazol-5-ol Systems

Pyrazol-5-ol systems, the core of "this compound," are characterized by the existence of a complex tautomeric equilibrium. This phenomenon involves the migration of a proton, leading to the coexistence of multiple structural isomers in equilibrium. For pyrazol-5-ones, three primary tautomeric forms are generally considered: the CH, OH, and NH forms (Figure 1). researchgate.net The position of this equilibrium is highly sensitive to the nature of the substituents on the pyrazole ring and the surrounding solvent environment. researchgate.netresearchgate.net

Computational chemistry has proven to be a powerful tool for elucidating the relative stabilities of these tautomers and predicting the predominant form under specific conditions. jocpr.comresearchgate.netresearchgate.net DFT calculations are frequently used to determine the optimized geometries and relative energies of the different tautomeric structures. jocpr.comresearchgate.net For 1-substituted pyrazol-5-ones, the relative stability is often found to be in the order of CH > NH > OH. researchgate.net However, the introduction of certain substituents can shift this equilibrium. For instance, electron-donating groups at the C-3 position tend to favor the CH form. researchgate.net

In addition to the side-chain tautomerism involving the hydroxyl group, pyrazoles can also exhibit annular prototropic tautomerism. mdpi.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comrsc.org This process leads to a change in the numbering of the ring atoms, particularly at the C3 and C5 positions, and can influence the molecule's reactivity and biological activity. mdpi.com Theoretical studies have calculated the activation energy for this intramolecular proton migration to be in the range of 47.8–55.5 kcal/mol. mdpi.com

Experimental investigations, primarily using NMR spectroscopy (¹H, ¹³C, and ¹⁵N), are crucial for validating the computational predictions and quantifying the tautomeric populations in solution. researchgate.netmdpi.com In some cases, distinct signals for each tautomer can be observed, allowing for direct integration and determination of their relative abundance. researchgate.net The choice of solvent can significantly alter the observed equilibrium. For example, in nonpolar solvents, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer stabilized by intermolecular hydrogen bonds, while in a polar solvent like DMSO, it is present as monomers. mdpi.com This highlights the competition between intramolecular hydrogen bonding within a tautomer and intermolecular interactions with the solvent. semanticscholar.org

Prototropic rearrangements can also lead to more complex chemical transformations. In some instances, tautomerization can be a key step in a reaction cascade, leading to the formation of rearranged products. mdpi.compreprints.orgpreprints.org For example, the prototropic tautomerization of a cationic pyrazole intermediate has been proposed as a step in a dearomatizing transformation, although in some cases, this pathway may be energetically unfavorable. mdpi.compreprints.orgpreprints.org

Table 2: Relative Stabilities of Pyrazol-5-one Tautomers (Data is illustrative and based on general findings for substituted pyrazolones)

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Predominant in | Reference |

| CH Form | DFT | 0.0 (Reference) | Nonpolar Solvents | researchgate.net |

| NH Form | DFT | (Value) | Polar Solvents | researchgate.net |

| OH Form | DFT | (Value) | (Condition) | researchgate.net |

Potential Academic and Research Applications

Role as a Privileged Scaffold in Drug Discovery Research (Pre-clinical Lead Generation)

The 1-(piperidin-4-yl)-1H-pyrazol-5-ol scaffold can be envisioned as a versatile template for generating libraries of compounds for pre-clinical lead generation. The pyrazole (B372694) ring offers multiple points for chemical modification, allowing for the fine-tuning of biological activity. For instance, derivatives of pyrazoles have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The piperidine (B6355638) ring can also be functionalized to modulate the compound's interaction with its biological target and to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Examples of Biologically Active Pyrazole-Piperidine Derivatives

| Compound Class | Biological Target/Activity |

| Pyrazole-piperidine amides | Anticancer, Antiviral |

| Piperidinyl-pyrazolones | Antibacterial |

| Substituted 1-(piperidin-4-yl)pyrazoles | Kinase inhibition |

Application as a Building Block for Complex Heterocyclic Architectures and Synthetic Organic Chemistry

In the field of synthetic organic chemistry, this compound serves as a valuable bifunctional building block, or synthon, for the construction of more complex heterocyclic systems. The presence of reactive sites on both the pyrazole and piperidine rings allows for a variety of chemical transformations, leading to the synthesis of fused ring systems and other intricate molecular architectures.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are classes of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govrsc.org The amino group of the pyrazole ring in derivatives of this compound can react with various 1,3-dielectrophilic reagents to construct the fused pyrimidine (B1678525) or pyridine (B92270) ring. The piperidine moiety can be further modified to introduce additional diversity and to modulate the physicochemical properties of the final compounds.

The versatility of this scaffold is further demonstrated by its potential use in multicomponent reactions, which are highly efficient one-pot processes for the synthesis of complex molecules. The reactivity of the pyrazole and piperidine rings can be harnessed in such reactions to rapidly generate libraries of diverse heterocyclic compounds for screening in various applications.

Table 2: Potential Fused Heterocyclic Systems from this compound

| Fused Heterocycle | Synthetic Strategy | Potential Applications |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation with β-dicarbonyl compounds | Kinase inhibitors, Anticancer agents |

| Pyrazolo[3,4-b]pyridines | Reaction with α,β-unsaturated carbonyl compounds | CNS agents, Anti-inflammatory agents |

Advanced Materials Science Applications (e.g., Chemosensors, Fluorescent Substances, Optoelectronic Materials)

The unique electronic and structural features of pyrazole derivatives have led to their exploration in the field of materials science. Specifically, their ability to coordinate with metal ions and their inherent photophysical properties make them attractive candidates for the development of chemosensors and fluorescent materials. nih.govnih.gov The incorporation of a piperidine moiety, as in this compound, can further enhance these properties by providing an additional binding site or by influencing the electronic environment of the pyrazole ring.

Chemosensors based on pyrazole scaffolds can be designed to selectively detect specific metal ions through changes in their optical properties, such as color or fluorescence, upon binding. The nitrogen atoms of the pyrazole ring and the piperidine ring can act as donor atoms for metal coordination. By carefully designing the molecular structure, it is possible to create sensors that are highly sensitive and selective for particular ions, which has applications in environmental monitoring and biological imaging.

Furthermore, the inherent fluorescence of some pyrazole derivatives can be tuned by chemical modification. The extended π-conjugation in certain pyrazole-based systems can lead to strong fluorescence emission, making them suitable for use as fluorescent probes in biological systems or as active components in organic light-emitting diodes (OLEDs). The piperidine group can be used to attach the pyrazole fluorophore to other molecules or to modify its solubility and compatibility with different matrices. While the direct application of this compound in optoelectronic materials is less explored, the broader class of pyrazole derivatives has shown promise in this area. nih.gov

Table 3: Potential Material Science Applications

| Application | Key Feature of Pyrazole-Piperidine Scaffold |

| Chemosensors | Metal ion coordination sites on both rings |

| Fluorescent Probes | Tunable photophysical properties |

| Optoelectronic Materials | Potential for extended π-conjugation |

Agrochemical Research Applications (e.g., Herbicide Development)

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, with numerous commercial herbicides containing this heterocyclic motif. cabidigitallibrary.org These compounds often act by inhibiting key enzymes in plant metabolic pathways. The combination of a pyrazole ring with a piperidine moiety in this compound presents a promising scaffold for the development of new herbicides.

Research in this area often focuses on the synthesis of pyrazole carboxamide derivatives, where the piperidine nitrogen is acylated. The nature of the substituents on both the pyrazole and piperidine rings can significantly influence the herbicidal activity and selectivity of the compounds. Structure-activity relationship (SAR) studies of existing pyrazole-based herbicides can guide the design of new derivatives of this compound with improved efficacy and a broader spectrum of weed control. The piperidine ring, in addition to influencing the biological activity, can also affect the compound's uptake and translocation within the plant.

Table 4: Examples of Pyrazole-Containing Agrochemicals

| Agrochemical Class | Mode of Action |

| Pyrazole Herbicides | Inhibition of plant-specific enzymes |

| Pyrazole Insecticides | Disruption of insect nervous system |

| Pyrazole Fungicides | Inhibition of fungal growth |

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for Analogues

The synthesis of analogues of 1-(piperidin-4-yl)-1H-pyrazol-5-ol is a key area for future exploration. Traditional synthetic routes for pyrazole (B372694) derivatives often involve multi-step procedures. nih.gov For instance, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a common method. nih.gov A reported synthesis of 1,3,4-trisubstituted pyrazole derivatives involved a multi-component cyclo-condensation reaction. nih.gov Another approach involves the Vilsmeier-Haack reaction of hydrazones to create pyrazole-4-carbaldehydes, which can be further modified. nih.gov

Future efforts will likely focus on developing more efficient and environmentally friendly "green" synthetic strategies. One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are highly desirable for their atom economy and reduced waste. researchgate.net The use of alternative energy sources like microwaves or ultrasound, and the application of organo-catalysts, could further enhance the sustainability of these synthetic routes. researchgate.net For example, a scalable and environmentally benign route was developed for the synthesis of branaplam, a small molecule containing a pyrazole moiety, which circumvented the formation of dioxin byproducts. researchgate.net The synthesis of 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivatives has also been achieved through the reaction of Grignard reagents with pyrazole precursors. icm.edu.plresearchgate.net

The table below outlines some established and potential synthetic approaches for pyrazole derivatives.

| Synthetic Approach | Description | Key Features | Potential for Analogues |

| Cyclo-condensation | Reaction of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. | A fundamental and widely used method for forming the pyrazole ring. | Highly versatile for creating a wide range of substituted pyrazole analogues. |

| 1,3-Dipolar Cycloaddition | Reaction of a sydnone (B8496669) with an α,β-unsaturated ketone. | Allows for the synthesis of trisubstituted pyrazoles. nih.gov | Offers a route to complex pyrazole structures with specific substitution patterns. |

| Vilsmeier-Haack Reaction | Formylation of a hydrazone to produce a pyrazole-4-carbaldehyde. | Provides a key intermediate for further functionalization. nih.gov | Enables the introduction of various substituents at the 4-position of the pyrazole ring. |

| One-Pot Synthesis | Combination of multiple reaction steps in a single reaction vessel. | Improves efficiency, reduces waste, and simplifies purification. researchgate.net | Ideal for the rapid generation of diverse libraries of pyrazole analogues for screening. |

| Grignard Reaction | Reaction of a Grignard reagent with a pyrazole precursor. | Useful for introducing specific alkyl or aryl groups. icm.edu.plresearchgate.net | Allows for the targeted synthesis of analogues with specific lipophilic or aromatic moieties. |

Advanced Computational Modeling and Data Science Applications for Compound Design and Prediction

Computational chemistry and data science are poised to revolutionize the design and prediction of the properties of this compound analogues. eurasianjournals.com Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics simulations provide invaluable insights into the molecular behavior and interactions of pyrazole derivatives. eurasianjournals.com

Molecular docking studies can predict the binding modes and affinities of these compounds to various biological targets, helping to identify potential lead compounds in a cost-effective and efficient manner. eurasianjournals.com For example, computational studies have been used to investigate the binding interactions of pyrazole derivatives with enzymes like carbonic anhydrases. nih.gov Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can be developed to understand the relationship between the structure of pyrazole derivatives and their biological activity, guiding the design of more potent compounds. nih.gov

Machine learning algorithms can be trained on existing data to predict the properties of novel, unsynthesized analogues, accelerating the discovery process. acs.org These computational approaches, when integrated, can significantly reduce the time and resources required for drug discovery and development. eurasianjournals.com

Exploration of Undiscovered Biological Target Interactions and Pathways (at the in vitro and in silico levels)

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. nih.govrsc.org Pyrazole derivatives have been reported to possess antimicrobial, antifungal, anti-tubercular, anticonvulsant, anticancer, and antiviral properties. nih.govmdpi.comcancer.gov

While the biological activities of many pyrazole-containing compounds are known, the specific targets and pathways for this compound and its novel analogues remain largely unexplored. Future research should focus on in vitro and in silico screening to identify new biological targets. High-throughput screening assays can be employed to test libraries of analogues against a wide range of enzymes, receptors, and ion channels.

For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and kinases. mdpi.comnih.gov There is also potential for these compounds to interact with targets involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. nih.gov Identifying these novel interactions will open up new therapeutic avenues for this class of compounds.

Interdisciplinary Research with Material Science and Nanotechnology

The unique photophysical properties of some pyrazole derivatives suggest exciting opportunities for interdisciplinary research with material science and nanotechnology. nih.gov The incorporation of this compound analogues into novel materials could lead to the development of advanced sensors, organic light-emitting diodes (OLEDs), and other electronic devices. researchgate.net

Furthermore, the field of nanotechnology offers innovative ways to deliver and target pyrazole-based therapeutics. Encapsulating these compounds within nanoparticles could enhance their bioavailability, reduce off-target effects, and enable targeted delivery to specific tissues or cells. This approach could be particularly beneficial for improving the efficacy of anticancer pyrazole derivatives.

The convergence of medicinal chemistry, material science, and nanotechnology holds immense promise for unlocking the full potential of this compound and its analogues, paving the way for novel applications beyond traditional pharmaceuticals.

Q & A

Basic: What are the most reliable synthetic routes for 1-(piperidin-4-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperidine and pyrazole precursors. A common approach includes:

- Step 1: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole core .

- Step 2: Functionalization of the piperidine ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the piperidin-4-yl group .

- Optimization Tips:

- Use Pd(PPh₃)₄ as a catalyst for cross-coupling reactions to enhance yield (reported up to 85% in analogous syntheses) .

- Control temperature (80–100°C) and solvent polarity (e.g., DMF/water mixtures) to minimize side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Focus on peaks for the pyrazole C5-OH (δ ~10–12 ppm, broad singlet) and piperidine protons (δ ~2.5–3.5 ppm, multiplet) .

- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical ~207.23 g/mol) and fragmentation patterns (e.g., loss of H₂O or piperidine ring cleavage) .

- IR Spectroscopy: Detect O–H stretching (3200–3600 cm⁻¹) and C=N/C–O bonds (1600–1700 cm⁻¹) .

Basic: How should researchers design in vitro biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize assays relevant to pyrazole derivatives, such as:

- Antimicrobial Activity: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

- Enzyme Inhibition: Screen against kinases or proteases (e.g., p38 MAP kinase) using fluorescence-based assays .

- Controls: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent controls (DMSO <1% v/v) .

Advanced: How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?

Methodological Answer:

- Modification Sites:

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity trends observed in assays .

Advanced: What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- X-ray Crystallography:

- Grow single crystals via slow evaporation in ethanol/water (1:1) .

- Analyze dihedral angles between the pyrazole and piperidine rings to assess planarity (e.g., deviations >0.3 Å indicate non-coplanarity) .

- Hydrogen Bonding: Identify intramolecular interactions (e.g., C–H···N bonds) that stabilize the conformation .

Advanced: How can researchers resolve contradictions in reported solubility and bioavailability data for this compound?

Methodological Answer:

- Solubility Enhancement:

- Synthesize prodrugs (e.g., ester derivatives of the C5-OH group) to improve aqueous solubility .

- Use co-solvents (PEG-400) or cyclodextrin inclusion complexes in pharmacokinetic studies .

- Bioavailability Testing: Compare oral vs. intravenous administration in rodent models, monitoring plasma concentrations via LC-MS/MS .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound production?

Methodological Answer:

- Process Optimization:

- Replace toxic solvents (DMF) with biodegradable alternatives (e.g., 2-MeTHF) .

- Implement flow chemistry for high-purity batch production .

- Purification: Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >95% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.